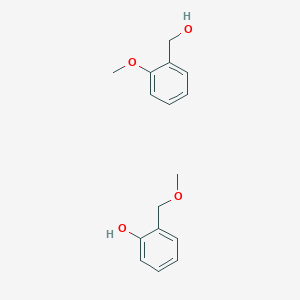
2-(Methoxymethyl)phenol;(2-methoxyphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methoxymethyl)phenol and (2-methoxyphenyl)methanol are organic compounds with significant importance in various fields of chemistry and industry. These compounds are derivatives of phenol and methanol, respectively, and possess unique chemical properties that make them valuable in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)phenol typically involves the reaction of phenol with formaldehyde in the presence of a base, followed by methylation using dimethyl sulfate or methyl iodide. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours .
For (2-methoxyphenyl)methanol, the synthesis can be achieved through the reduction of 2-methoxybenzaldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert solvent like tetrahydrofuran or ethanol at room temperature .
Industrial Production Methods
Industrial production of these compounds often involves large-scale batch or continuous processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. For example, the production of 2-(Methoxymethyl)phenol may involve the use of acidic or basic catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)phenol and (2-methoxyphenyl)methanol undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of 2-(Methoxymethyl)phenol can yield 2-methoxybenzaldehyde, while reduction of (2-methoxyphenyl)methanol can produce 2-methoxybenzene .
Scientific Research Applications
2-(Methoxymethyl)phenol and (2-methoxyphenyl)methanol have diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)phenol and (2-methoxyphenyl)methanol involves their interaction with specific molecular targets and pathways. For instance, their antimicrobial activity is attributed to the disruption of microbial cell membranes and inhibition of essential enzymes . The antioxidant properties are due to their ability to scavenge free radicals and prevent oxidative damage to cells .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenol (Guaiacol): Similar in structure but lacks the methoxymethyl group.
2-Methoxy-4-(methoxymethyl)phenol: Contains an additional methoxy group on the phenol ring.
2-Methoxybenzyl alcohol: Similar to (2-methoxyphenyl)methanol but with a different substitution pattern.
Uniqueness
The uniqueness of 2-(Methoxymethyl)phenol and (2-methoxyphenyl)methanol lies in their specific functional groups, which confer distinct chemical reactivity and biological activity. These compounds offer unique advantages in synthetic chemistry and industrial applications due to their versatile reactivity and potential therapeutic benefits.
Properties
Molecular Formula |
C16H20O4 |
|---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
2-(methoxymethyl)phenol;(2-methoxyphenyl)methanol |
InChI |
InChI=1S/2C8H10O2/c1-10-6-7-4-2-3-5-8(7)9;1-10-8-5-3-2-4-7(8)6-9/h2*2-5,9H,6H2,1H3 |
InChI Key |
UMPADTCSEREANV-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=CC=C1O.COC1=CC=CC=C1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















